7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol is a boronic ester derivative of naphthol. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthol moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol typically involves the borylation of naphthol derivatives. One common method is the palladium-catalyzed borylation of naphthol using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol has several applications in scientific research:
Biology: Employed in the development of fluorescent probes for biological imaging due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol involves the formation of boron-oxygen bonds with target molecules. This interaction can facilitate various chemical transformations, such as cross-coupling reactions, by stabilizing reaction intermediates and enhancing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol is unique due to its naphthol moiety, which imparts specific chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
2560648-06-6 |
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Molecular Formula |
C16H19BO3 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h5-10,18H,1-4H3 |
InChI Key |
CENFCKRYMHRWBQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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